molecular formula C13H10N2O4S3 B13864054 Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13864054
M. Wt: 354.4 g/mol
InChI Key: VIXIURGAPMCBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiophene ring, a thieno[3,2-d]pyrimidine core, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of thiophene-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized with sulfur and a suitable catalyst to form the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure.

    Pyrimidine derivatives: Compounds such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidin-5-one share the pyrimidine core.

Uniqueness

Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H10N2O4S3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H10N2O4S3/c1-19-12(16)11-9(7-4-3-5-20-7)10-8(21-11)6-14-13(15-10)22(2,17)18/h3-6H,1-2H3

InChI Key

VIXIURGAPMCBQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.